Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC17521878
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3O2 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | methyl 5-(aminomethyl)-1-methylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H11N3O2/c1-10-6(3-8)5(4-9-10)7(11)12-2/h4H,3,8H2,1-2H3 |
| Standard InChI Key | MMAVVKANXRNVNR-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C=N1)C(=O)OC)CN |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Configuration
The compound’s pyrazole ring system consists of two adjacent nitrogen atoms, with a methyl group at position 1, an aminomethyl () group at position 5, and a methoxycarbonyl () group at position 4. This arrangement creates a planar, aromatic system with distinct electronic properties. The IUPAC name (methyl 5-(aminomethyl)-1-methylpyrazole-4-carboxylate) reflects these substituents unambiguously .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 169.18 g/mol |
| SMILES | CN1C(=C(C=N1)C(=O)OC)CN |
| InChI Key | MMAVVKANXRNVNR-UHFFFAOYSA-N |
| PubChem CID | 82412880 |
The canonical SMILES string (CN1C(=C(C=N1)C(=O)OC)CN) and InChI key (MMAVVKANXRNVNR-UHFFFAOYSA-N) provide unambiguous representations for computational modeling and database searches .
Tautomerism and Isomerism
Synthesis and Manufacturing
Synthetic Routes
While a dedicated synthesis protocol for methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate remains undocumented in public literature, analogous pyrazole syntheses suggest feasible pathways:
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Cyclocondensation: Reacting hydrazine derivatives with 1,3-diketones or β-keto esters.
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Functional Group Interconversion: Modifying pre-formed pyrazole cores through nucleophilic substitution or reductive amination .
A patent (WO2014120397A1) detailing the synthesis of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylates provides insights into regioselective pyrazole formation. The disclosed method employs a two-phase system with weak bases (e.g., ) to promote ring closure, achieving high regioselectivity and yield . Adapting this strategy could involve reacting methyl 4,4-difluoro-3-oxopentanoate with methylhydrazine under mild basic conditions.
Table 2: Key Reaction Parameters from Patent WO2014120397A1
| Parameter | Condition |
|---|---|
| Base | (weak base) |
| Temperature | |
| Solvent System | Toluene/water |
| Regioselectivity | >99% |
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel chromatography) or recrystallization from toluene/petroleum ether mixtures are typical for isolating pyrazole derivatives. The patent-reported yields of 75–80% for related compounds suggest room for optimization through solvent selection and catalytic enhancements .
Applications in Medicinal and Agrochemical Research
Agrochemical Development
In agrochemistry, pyrazole derivatives serve as precursors for herbicides and fungicides. For instance, 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (derived from analogous esters) is a key intermediate in fungicide production, with annual outputs exceeding 30,000 metric tons . Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate could similarly act as a building block for crop protection agents.
Future Research Directions
Biological Activity Profiling
Priority areas include:
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In vitro screening against disease-relevant targets (e.g., kinases, GPCRs).
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ADMET studies to assess pharmacokinetic properties.
Process Chemistry Innovations
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral pyrazole derivatives.
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Continuous Flow Manufacturing: Enhancing yield and reducing waste through automated systems .
Computational Modeling
Density functional theory (DFT) calculations could predict reaction pathways and regioselectivity, guiding synthetic optimization. Molecular docking studies may identify potential biological targets by leveraging the compound’s hydrogen-bonding capacity.
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